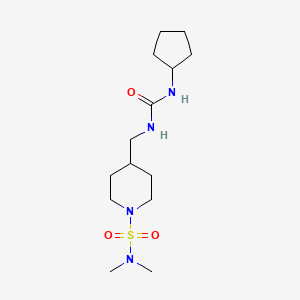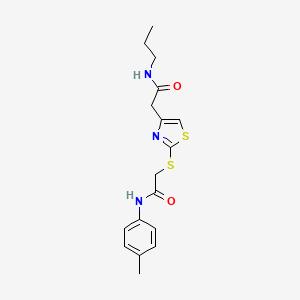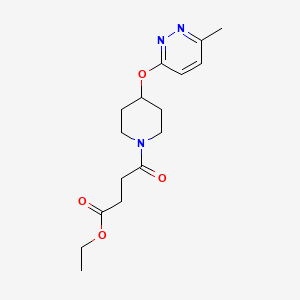![molecular formula C20H13ClN2O3 B2886456 3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-27-3](/img/structure/B2886456.png)
3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” is a chemical compound with the molecular formula C20H13ClN2O3. It belongs to the class of compounds known as chromenopyridines .
Synthesis Analysis
The synthesis of chromenopyridine derivatives, such as “3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide”, has been achieved through a one-pot synthesis method . This involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis
The molecular structure of “3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” consists of a chromenopyridine core, which is a nitrogen-containing heterocyclic compound . This core is important due to its presence in a broad range of natural products and synthetic organic molecules with various biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” include a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This reaction is carried out under catalyst-free conditions in an environmentally friendly medium .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
This compound has shown promise in the field of antibacterial research. The chromenopyridine nucleus, present in this compound, is known for a range of pharmacological activities, including antibacterial properties . For instance, derivatives of chromeno[4,3-b]pyridine have been tested against gram-positive bacteria like B. subtilis and S. aureus, showing excellent activity . This suggests that 3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide could be a valuable scaffold for developing new antibacterial agents.
Anti-inflammatory Research
Compounds with the chromenopyridine nucleus are also associated with anti-inflammatory effects . This makes the compound of interest for the development of new anti-inflammatory drugs that could potentially treat conditions like arthritis or other inflammatory diseases.
Anticancer Activity
The chromenopyridine core structure is linked to anticancer activity . Research into this compound could lead to the discovery of novel anticancer agents, especially considering its ability to interact with various biological targets due to its heterocyclic nature.
Antimicrobial Efficacy
Apart from antibacterial properties, chromenopyridine derivatives have been recognized for their antimicrobial activity . This compound could be used to explore new treatments for infections caused by microbes resistant to current medications.
Anti-HIV Potential
The fight against HIV has been ongoing, and compounds like 3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide offer a new avenue for research due to their anti-HIV properties . Investigating this compound could contribute to the development of new drugs to combat HIV.
Eco-Friendly Synthesis
The compound’s synthesis process itself has applications in green chemistry. It can be synthesized via a one-pot, catalyst-free method in an environmentally friendly medium, which is significant for sustainable chemistry practices . This approach not only simplifies the synthesis but also reduces the environmental impact of chemical production.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c1-11-9-16(23-19(24)12-5-4-6-13(21)10-12)22-18-14-7-2-3-8-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEOHWNCYMPRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2886383.png)
![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2886393.png)

![2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2886396.png)